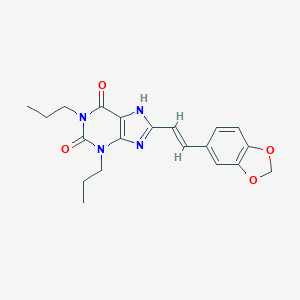
(E)-8-(3,4-Methylenedioxystyryl)-1,3-dipropylxanthine hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-8-(3,4-Methylenedioxystyryl)-1,3-dipropylxanthine hydrate, commonly known as MRS 1191, is a selective antagonist of the A3 adenosine receptor. It is a potent and specific ligand that has been used in scientific research to study the role of the A3 adenosine receptor in various physiological and pathological conditions.
Wissenschaftliche Forschungsanwendungen
MRS 1191 has been used in various scientific research studies to investigate the role of the A3 adenosine receptor in different physiological and pathological conditions. It has been used to study the effect of A3 adenosine receptor activation on inflammation, ischemia-reperfusion injury, and cancer. MRS 1191 has also been used to investigate the role of the A3 adenosine receptor in the central nervous system, including its effect on pain, sleep, and neuroprotection.
Wirkmechanismus
MRS 1191 is a selective antagonist of the A3 adenosine receptor, which is a G protein-coupled receptor that is widely distributed in the body. Adenosine, the endogenous ligand of the A3 adenosine receptor, plays an important role in regulating various physiological and pathological processes. By blocking the A3 adenosine receptor, MRS 1191 can inhibit the downstream signaling pathways that are activated by adenosine, leading to various physiological and pathological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MRS 1191 depend on the specific physiological or pathological condition being studied. In general, MRS 1191 has been shown to have anti-inflammatory, neuroprotective, and anti-cancer effects. It has also been shown to have analgesic and sleep-promoting effects in the central nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MRS 1191 in lab experiments is its high selectivity for the A3 adenosine receptor, which allows for specific targeting of this receptor in various physiological and pathological conditions. However, one limitation of using MRS 1191 is its relatively low potency compared to other A3 adenosine receptor ligands. This may require higher concentrations of MRS 1191 to achieve the desired effects, which can increase the risk of non-specific effects.
Zukünftige Richtungen
There are several future directions for the use of MRS 1191 in scientific research. One area of interest is the role of the A3 adenosine receptor in cancer, particularly in the development of novel cancer therapies. Another area of interest is the role of the A3 adenosine receptor in the central nervous system, including its potential as a target for the treatment of pain, sleep disorders, and neurodegenerative diseases. Additionally, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of MRS 1191, as well as its potential interactions with other drugs and physiological processes.
Synthesemethoden
MRS 1191 can be synthesized using a multi-step process involving the reaction of 8-bromomethyl-3-propylxanthine with 3,4-methylenedioxyphenylacetic acid, followed by reduction and purification steps. The final product is obtained as a white crystalline powder, which is then hydrated to obtain the final product, MRS 1191 hydrate.
Eigenschaften
CAS-Nummer |
151539-61-6 |
|---|---|
Molekularformel |
C20H22N4O4 |
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
8-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1,3-dipropyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C20H22N4O4/c1-3-9-23-18-17(19(25)24(10-4-2)20(23)26)21-16(22-18)8-6-13-5-7-14-15(11-13)28-12-27-14/h5-8,11H,3-4,9-10,12H2,1-2H3,(H,21,22)/b8-6+ |
InChI-Schlüssel |
ROSVNDDXKKNTFG-SOFGYWHQSA-N |
Isomerische SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)/C=C/C3=CC4=C(C=C3)OCO4 |
SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=CC4=C(C=C3)OCO4 |
Kanonische SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=CC4=C(C=C3)OCO4 |
Synonyme |
(E)-8-(3,4-Methylenedioxystyryl)-1,3-dipropylxanthine hydrate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



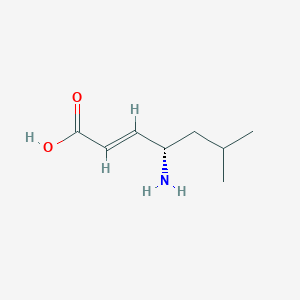
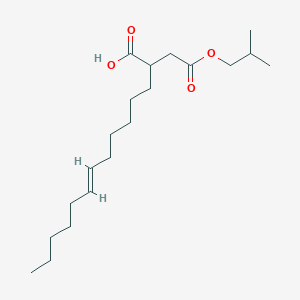
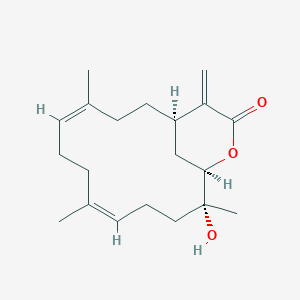

![N-[(2S,3S,4R,5S,6R)-2-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(methoxymethyl)-2-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B233728.png)
![(2R,11S)-5,14-Bis[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-19,24-dimethyl-3,12,21,24-tetrazahexacyclo[9.7.3.32,10.01,10.04,9.013,18]tetracosa-4,6,8,13,15,17-hexaene](/img/structure/B233730.png)
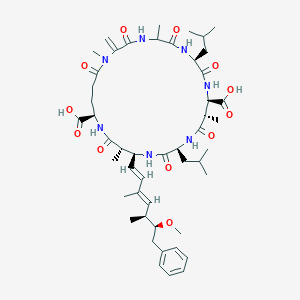
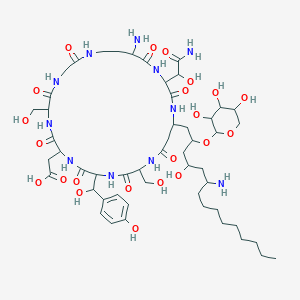

![(4S)-2,2-difluoro-N,6-dimethyl-4-[[(2S)-3-methyl-1-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]-1-oxobutan-2-yl]amino]-3-oxoheptanamide](/img/structure/B233814.png)
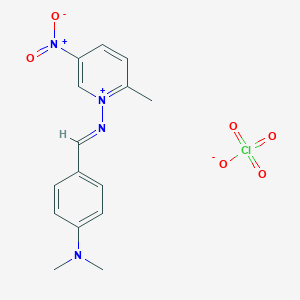

![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide](/img/structure/B233848.png)
![2-[1-(4-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B233862.png)